molecular formula C18H19NO3 B11704466 Benzoic acid, 4-[[(4-ethoxyphenyl)methylene]amino]-, ethyl ester CAS No. 17224-13-4

Benzoic acid, 4-[[(4-ethoxyphenyl)methylene]amino]-, ethyl ester

Cat. No.: B11704466
CAS No.: 17224-13-4
M. Wt: 297.3 g/mol
InChI Key: KHOXQZUPVCAJFD-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[[(4-ethoxyphenyl)methylene]amino]-, ethyl ester is an organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of an ethyl ester group and a 4-ethoxyphenylmethyleneamino substituent on the benzoic acid core. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[[(4-ethoxyphenyl)methylene]amino]-, ethyl ester typically involves the condensation reaction between 4-ethoxybenzaldehyde and ethyl 4-aminobenzoate. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Sodium dichromate in the presence of sulfuric acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 4-[[(4-ethoxyphenyl)methylene]amino]-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[[(4-ethoxyphenyl)methylene]amino]-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-methoxy-, ethyl ester: Similar in structure but with a methoxy group instead of an ethoxy group.

    4-aminobenzoic acid ethyl ester: Lacks the ethoxyphenylmethyleneamino substituent.

    4-phenylazo-benzoic acid ethyl ester: Contains a phenylazo group instead of the ethoxyphenylmethyleneamino group.

Uniqueness

Benzoic acid, 4-[[(4-ethoxyphenyl)methylene]amino]-, ethyl ester is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

CAS No.

17224-13-4

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

ethyl 4-[(4-ethoxyphenyl)methylideneamino]benzoate

InChI

InChI=1S/C18H19NO3/c1-3-21-17-11-5-14(6-12-17)13-19-16-9-7-15(8-10-16)18(20)22-4-2/h5-13H,3-4H2,1-2H3

InChI Key

KHOXQZUPVCAJFD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)OCC

Origin of Product

United States

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